molecular formula C11H22OSi B14440296 Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane CAS No. 74496-07-4

Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane

Cat. No.: B14440296
CAS No.: 74496-07-4
M. Wt: 198.38 g/mol
InChI Key: PEXYOZSKYQBQIH-UHFFFAOYSA-N
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Description

Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane is a silane-based compound known for its unique structure and versatile applications. It is commonly used as a coupling agent to functionalize various substrates, improving the dispersion of nanoparticles and serving as an adhesion promoter .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane typically involves the reaction of 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane with chloroplatinic acid as a catalyst . The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The process may include additional purification steps to achieve the required purity levels for various applications .

Chemical Reactions Analysis

Types of Reactions

Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane undergoes several types of chemical reactions, including:

    Oxidation: The epoxide ring can be opened under oxidative conditions.

    Reduction: The compound can be reduced to form different silane derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include various silane derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane involves its ability to act as a coupling agent. It modifies the surface properties of substrates, enhancing their compatibility with other materials. The molecular targets include various functional groups on the substrate surface, and the pathways involved include the formation of covalent bonds between the silane and the substrate .

Comparison with Similar Compounds

Similar Compounds

  • [2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane
  • 3-(2-Trimethoxysilylethyl)cyclohexene oxide
  • Silane, trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]-

Uniqueness

Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane is unique due to its highly reactive epoxide ring, which makes it more effective as a coupling agent compared to similar compounds. Its ability to improve nanoparticle dispersion and act as an adhesion promoter in various applications sets it apart from other silane-based compounds .

Properties

CAS No.

74496-07-4

Molecular Formula

C11H22OSi

Molecular Weight

198.38 g/mol

IUPAC Name

trimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane

InChI

InChI=1S/C11H22OSi/c1-13(2,3)7-6-9-4-5-10-11(8-9)12-10/h9-11H,4-8H2,1-3H3

InChI Key

PEXYOZSKYQBQIH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCC1CCC2C(C1)O2

Origin of Product

United States

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